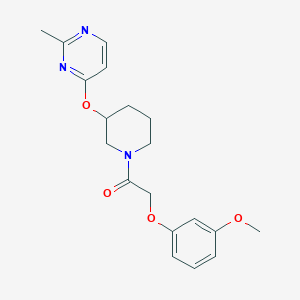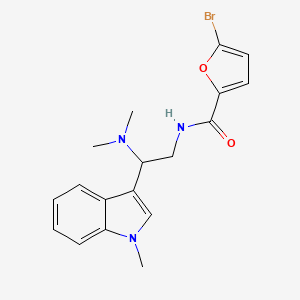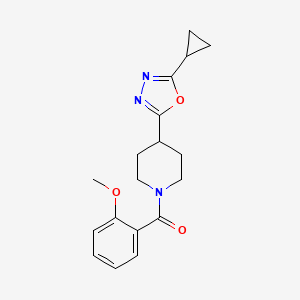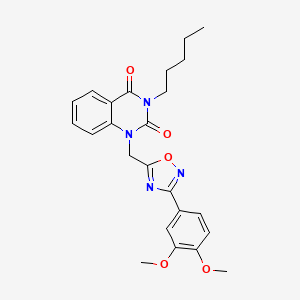
2-Methyl-4-(4-pyridyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(4-pyridyl)thiazole is a heterocyclic compound with the molecular formula C₉H₈N₂S. It features a thiazole ring substituted with a methyl group at the second position and a pyridyl group at the fourth position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry and material science.
Synthetic Routes and Reaction Conditions:
Gabriel Synthesis: This method involves the cyclization reaction of acylaminocarbonyl compounds with phosphorus pentasulfide at elevated temperatures (around 170°C).
Cook–Heilbron Synthesis: This approach leads to 2,4-disubstituted 5-aminothiazole derivatives by reacting α-aminonitrile with dithioacids or esters of dithioacids under mild conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, optimized for yield and purity. Specific details on industrial processes are often proprietary and not publicly disclosed.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(4-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-pyridyl)thiazole varies depending on its application:
Antibacterial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.
Anticancer Activity: It can interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest.
Comparison with Similar Compounds
2-(4-Pyridyl)thiazole-4-carboxylic acid: Used as a pharmaceutical intermediate.
Thiazole-based Schiff bases: Known for their antibacterial and antioxidant activities.
Uniqueness: 2-Methyl-4-(4-pyridyl)thiazole stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. This makes it particularly valuable in the synthesis of specialized heterocyclic compounds and in applications requiring specific pharmacological activities.
Properties
IUPAC Name |
2-methyl-4-pyridin-4-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-7-11-9(6-12-7)8-2-4-10-5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDNUULQXPIYIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-benzyl-1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2803898.png)

![2-[3-(benzenesulfonyl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-benzylacetamide](/img/structure/B2803901.png)
![2-Oxatricyclo[3.3.1.13,7]decan-1-ylmethanesulfonamide](/img/structure/B2803903.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2803905.png)
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2803906.png)
![3-(phenylsulfanyl)-1-[4-(quinoxalin-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2803908.png)

